molecular formula C28H26N2O3 B2688145 N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898360-50-4

N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2688145
CAS No.: 898360-50-4
M. Wt: 438.527
InChI Key: DGGGRMYJRTYDAQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-ethylbenzoyl group and the acetamide moiety. Common reagents used in these reactions include acetic anhydride, ethylbenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of the 4-ethylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to biological targets or distinct physical and chemical characteristics.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-4-20-10-12-21(13-11-20)27(32)24-16-30(25-8-6-5-7-23(25)28(24)33)17-26(31)29-22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGGRMYJRTYDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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